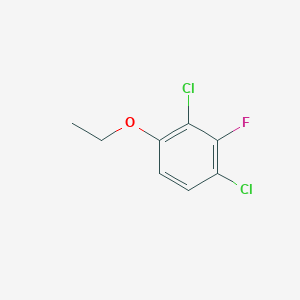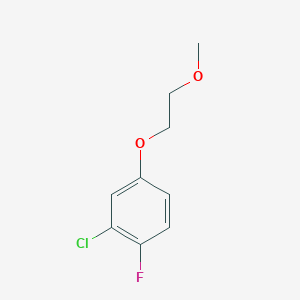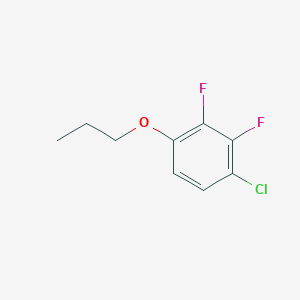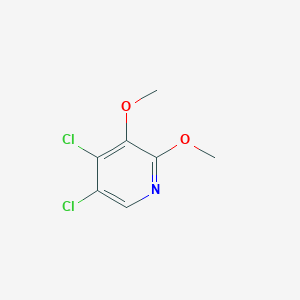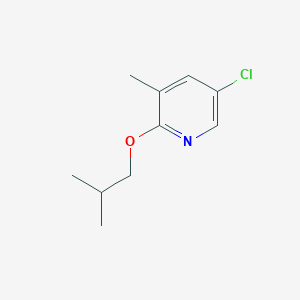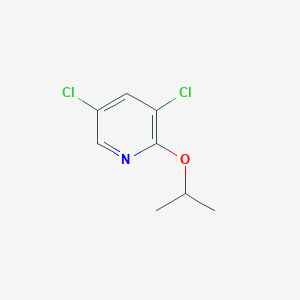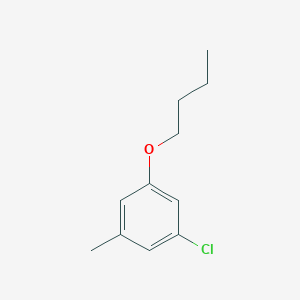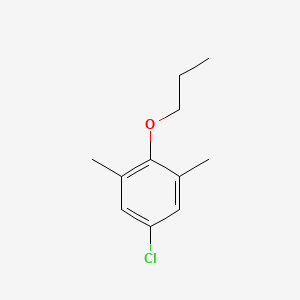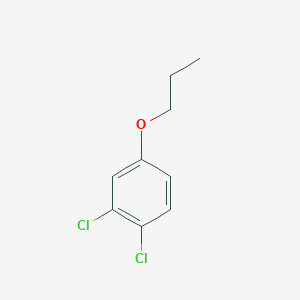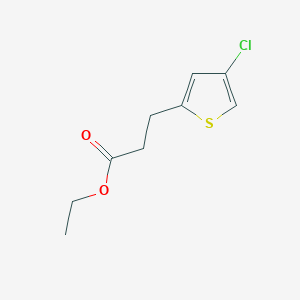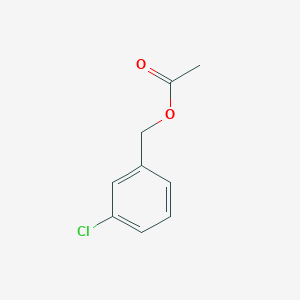
3-Chlorobenzyl acetate
Overview
Description
3-Chlorobenzyl acetate is an organic compound with the molecular formula C9H9ClO2. It is an ester formed from 3-chlorobenzyl alcohol and acetic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry. It is a colorless to pale yellow liquid with a sweet, floral odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzyl acetate can be synthesized through the esterification of 3-chlorobenzyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3-chlorobenzyl alcohol with acetic acid in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The purity of the final product is typically enhanced through fractional distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-chlorobenzyl alcohol and acetic acid.
Reduction: The ester can be reduced to 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzyl acetates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-Chlorobenzyl alcohol and acetic acid.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the fragrance and flavor industries.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.
Mechanism of Action
The mechanism of action of 3-chlorobenzyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its sweet, floral odor. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Benzyl acetate: Similar ester structure but without the chlorine atom on the benzene ring.
2-Chlorobenzyl acetate: Similar structure but with the chlorine atom in a different position on the benzene ring.
4-Chlorobenzyl acetate: Similar structure but with the chlorine atom in a different position on the benzene ring.
Uniqueness: 3-Chlorobenzyl acetate is unique due to the position of the chlorine atom on the benzene ring, which can influence its chemical reactivity and fragrance profile. The presence of the chlorine atom can also affect the compound’s biological activity and its interactions with other molecules.
Properties
IUPAC Name |
(3-chlorophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVMSDHBQJNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
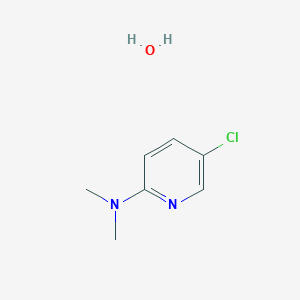
![1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029547.png)

